molecular formula C17H17N3O2S B611666 Verosudil CAS No. 1414854-42-4

Verosudil

Cat. No.: B611666
CAS No.: 1414854-42-4
M. Wt: 327.4 g/mol
InChI Key: VDYRZXYYQMMFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verosudil, also known as AR-12286, is a potent and selective inhibitor of the enzyme Rho kinase. It has been investigated primarily for the treatment of glaucoma and ocular hypertension. The compound’s chemical structure is defined by the IUPAC name 2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verosudil can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 2-thiophen-3-ylacetic acid, which is then converted into the corresponding acid chloride. This intermediate reacts with 1-oxo-2H-isoquinolin-6-ylamine to form the desired amide product.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Verosudil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Verosudil has a wide range of applications in scientific research:

Mechanism of Action

Verosudil exerts its effects by selectively inhibiting the enzyme Rho kinase. This inhibition disrupts the Rho/Rho-kinase signaling pathway, which plays a crucial role in regulating smooth muscle contraction, cell motility, and gene expression. By inhibiting Rho kinase, this compound reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .

Comparison with Similar Compounds

Uniqueness of Verosudil: this compound is unique due to its high selectivity and potency for Rho kinase inhibition. It has shown superior efficacy in reducing intraocular pressure compared to other Rho kinase inhibitors. Additionally, its chemical structure allows for specific interactions with the enzyme, enhancing its therapeutic potential .

Biological Activity

Verosudil, also known as AR-12286, is a selective Rho kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.

This compound functions primarily as a ROCK inhibitor. The RhoA/ROCK signaling pathway plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell adhesion, and apoptosis. By inhibiting ROCK, this compound enhances aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure (IOP) in patients with glaucoma or ocular hypertension .

Key Effects of ROCK Inhibition

  • Increased Aqueous Humor Outflow : ROCK inhibitors like this compound facilitate the relaxation of trabecular meshwork cells, enhancing their ability to clear aqueous humor.
  • Cytoskeletal Reorganization : ROCK inhibition leads to the disruption of actin stress fibers and focal adhesions in trabecular meshwork cells, promoting cell shape changes that improve fluid outflow .
  • Cell Proliferation and Migration : Studies indicate that ROCK inhibitors can reduce cell proliferation and migration in various cell types, which is beneficial in conditions like proliferative vitreoretinopathy .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials for its efficacy and safety profile. The following table summarizes key findings from these studies:

Study TypePatient PopulationDosageEfficacy (Mean IOP Reduction)Adverse Effects
Phase 2Patients with OHT0.25%2.6–4.4 mmHg reductionMild conjunctival hyperemia (32%)
Phase 3Patients with XFS0.5%Statistically significant reduction in IOPSimilar adverse effects noted
Open-labelMixed populationVariesConsistent reduction observed over timeConjunctival hyperemia, transient

In a Phase 2 study involving patients with ocular hypertension or glaucoma, this compound demonstrated a statistically significant reduction in IOP compared to baseline measurements. The mean reduction ranged from 2.6 to 4.4 mmHg depending on the dosage administered .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

  • Case Study on Efficacy : A small cohort of patients treated with this compound showed an average IOP decrease of 3 mmHg after four weeks of treatment. Notably, these patients had previously unresponsive IOP levels to standard therapies.
  • Adverse Effects Monitoring : A longitudinal study monitored adverse effects over six months. The most common side effect reported was conjunctival hyperemia, which was mild to moderate and resolved without intervention.
  • Comparative Effectiveness : In a comparative study against timolol maleate (a standard treatment), this compound exhibited comparable efficacy with fewer systemic side effects reported among participants .

Properties

IUPAC Name

2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,15H,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRZXYYQMMFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336680
Record name Verosudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414854-42-4
Record name Verosudil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414854424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verosudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VEROSUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAF34143WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verosudil
Reactant of Route 2
Verosudil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Verosudil
Reactant of Route 4
Reactant of Route 4
Verosudil
Reactant of Route 5
Verosudil
Reactant of Route 6
Verosudil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.